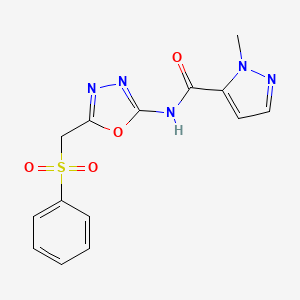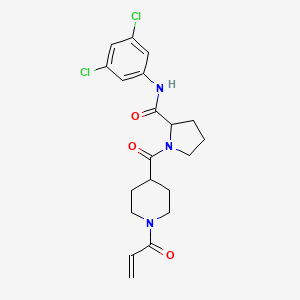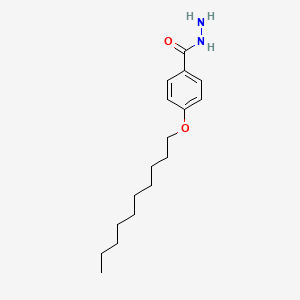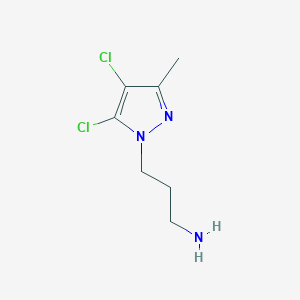
1-methyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the 1,3,4-oxadiazole moiety, have been reported to interact with various enzymes and receptors
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that many compounds containing the 1,3,4-oxadiazole moiety are known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The exact downstream effects would depend on the specific targets and their roles in these pathways.
Pharmacokinetics
For instance, the sulfonyl group might enhance the compound’s water solubility, potentially improving its absorption and distribution
Result of Action
Based on the reported activities of similar compounds, potential effects could include the inhibition of target proteins, leading to changes in cellular signaling and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by interactions with other biomolecules present in the same environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole cores. One common approach is the reaction of 1-methyl-1H-pyrazole-5-carboxamide with phenylsulfonyl chloride under specific conditions to introduce the phenylsulfonyl group. Subsequent steps may include the formation of the oxadiazole ring through cyclization reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions may require nucleophiles such as amines or alcohols, often under acidic or basic conditions.
Major Products Formed:
Oxidation can yield phenylsulfonyl derivatives.
Reduction can produce oxadiazole amines.
Substitution can result in various substituted pyrazoles.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems due to its unique structural features.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of advanced materials and chemicals.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-5-carboxamide: Similar core structure but lacks the phenylsulfonyl group.
1,3,4-Oxadiazole derivatives: Similar oxadiazole ring but different substituents.
Phenylsulfonyl compounds: Similar phenylsulfonyl group but different core structures.
Uniqueness: This compound is unique due to the combination of the pyrazole, oxadiazole, and phenylsulfonyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4S/c1-19-11(7-8-15-19)13(20)16-14-18-17-12(23-14)9-24(21,22)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHZVRAILPYAJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide](/img/structure/B2382077.png)
![(E)-1-(methylsulfonyl)-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2382081.png)
![6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382082.png)


![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2382088.png)
![(3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2382089.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2382090.png)


![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2382094.png)
![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)trifluoromethanesulfonamide](/img/structure/B2382095.png)

